Metanilic acid

Catalog No.
S535057
CAS No.
121-47-1
M.F
C6H7NO3S
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metanilic acid

CAS Number

121-47-1

Product Name

Metanilic acid

IUPAC Name

3-aminobenzenesulfonic acid

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

ZAJAQTYSTDTMCU-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

3-aminobenzenesulfonic acid, metanilic acid, metanilic acid, monosodium salt

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N

The exact mass of the compound 3-Aminobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4504. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Sulfanilic Acids - Supplementary Records. It belongs to the ontological category of aminobenzenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metanilic acid (3-aminobenzenesulfonic acid, CAS 121-47-1) is a zwitterionic, meta-substituted aromatic sulfonic acid widely procured as a critical precursor for azo dyes, optical brighteners, and water-soluble conductive polymers [1]. As a structural isomer of the more common sulfanilic acid, it provides a distinct meta-substitution pattern that significantly alters the electronic and steric environment of downstream products [2]. It exhibits a high melting point (>300 °C) and limited organic solubility, functioning primarily in aqueous or highly polar solvent systems where its sulfonic group imparts necessary amphiphilic characteristics and self-doping capabilities to polymer backbones[1].

Procurement Fit

Isomer identity Meta-substitution aminobenzenesulfonic acid; distinct reactivity and performance from ortho and para isomers
Workflow Self-doped conducting polymer synthesis via electrochemical or chemical polymerization in organic media
Selection Non-interchangeable intermediate for azo dye coupling, sulfonamide pharmaceutical production, and high-temperature polymer fabrication

Substituting metanilic acid with its para-isomer (sulfanilic acid) or ortho-isomer (orthanilic acid) fundamentally alters downstream material performance and thermal stability [1]. In conductive polymer synthesis, the meta-linkage of metanilic acid facilitates distinct chain conformations that drastically enhance charge carrier mobility compared to the electronic disruption caused by para- or ortho-linkages [2]. Furthermore, the thermal decomposition profile of the meta-isomer is significantly more robust, meaning generic substitution with sulfanilic acid in high-temperature applications leads to premature desulfonation and structural failure [1].

Isomer Substitution Risk

Conductivity mismatch Polymer dry conductivity may differ significantly by isomer position; ortho or para substitution may not meet target performance specifications in electronic applications
Thermal threshold shift SO₃ fragment decomposition temperature varies by isomer; process temperature tolerance may not transfer to ortho or para analogs in high-temperature synthesis
Regiochemistry alteration Meta position enables specific bis azo coupling regiochemistry; ortho or para isomers may alter dye structure, symmetry, and fastness properties

Superior Charge Conductivity in Self-Doped Polyanilines

When electropolymerized in dimethylsulfoxide (DMSO), metanilic acid yields fully sulfonated polyaniline with nearly an order of magnitude higher dry conductivity than its para-substituted counterpart[1]. Copolymers with aniline exhibit an even more pronounced performance gap, proving the meta-linkage is electronically superior for charge transport in this system [1].

Evidence DimensionDry conductivity of fully sulfonated polymers and aniline copolymers
Target Compound DataPoly(metanilic acid) = 0.087 S/cm; Copolymer = 0.26 S/cm
Comparator Or BaselinePoly(sulfanilic acid) = 0.009 S/cm; Copolymer = 0.033 S/cm
Quantified Difference~9.6x higher conductivity for the homopolymer and ~7.8x higher for the copolymer
ConditionsElectrochemical polymerization in DMSO

This massive conductivity advantage makes metanilic acid a highly preferred precursor over sulfanilic acid when engineering high-performance water-soluble conductive polymers and biosensors.

Homopolymer conductivity
Head-to-head
0.087 S/cm
vs 0.052 S/cm (orthanilic) / 0.009 S/cm (sulfanilic)
1.67× vs ortho; 9.7× vs para
Reported conductivity ranking among isomer-derived homopolymers
DMSO electropolymerization; dry conductivity measurement context

Enhanced Thermal Stability and Resistance to Pyrolytic Cleavage

Pyrolysis gas chromatography/mass spectrometry reveals that the position of the sulfonic acid group drastically affects the thermal stability of aminobenzenesulfonic acids [1]. Metanilic acid demonstrates superior resistance to thermal degradation, requiring significantly higher temperatures to undergo desulfonation and release aniline compared to sulfanilic acid [1].

Evidence DimensionTemperature required for maximum pyrolytic release of aniline
Target Compound DataMetanilic acid requires 800 °C
Comparator Or BaselineSulfanilic acid reaches maximum release at 500 °C
Quantified Difference300 °C higher thermal threshold for maximum pyrolytic degradation
ConditionsPyrolysis GC/MS of pure compounds

Procurement for high-temperature dyes, resins, or aerospace polymers must specify metanilic acid to prevent premature thermal degradation and volatile aniline release at operating temperatures above 500 °C.

Copolymer conductivity
Head-to-head
0.26 S/cm
vs 0.094 S/cm (orthanilic) / 0.033 S/cm (sulfanilic)
2.8× vs ortho; 7.9× vs para
Reported conductivity ranking among aniline-isomer copolymers
Aniline copolymerization in DMSO; dry conductivity context

Polymorphic Phase Stability for Formulation Reproducibility

Metanilic acid exhibits a classic "disappearing polymorph" phenomenon, where the historically reported Form I has been entirely superseded by the thermodynamically stable Forms II and III [1]. Because Form I spontaneously converts upon contact with seed crystals of the newer forms, modern procurement inherently supplies Form II or III, which must be accounted for in precise solubility models[1].

Evidence DimensionThermodynamic stability of crystal polymorphs
Target Compound DataForms II and III are stable and reproducible
Comparator Or BaselineForm I (historical baseline) is unstable and unmanufacturable
Quantified DifferenceComplete phase conversion from Form I to Form II/III
ConditionsAmbient crystallization and storage

Buyers and formulators must base solubility and processing parameters on Forms II and III, ensuring batch-to-batch reproducibility without unexpected phase transitions during manufacturing.

SO₃ decomposition temp
Head-to-head
370°C
vs 339°C (orthanilic) / 320°C (sulfanilic)
+31°C vs ortho; +50°C vs para
Higher thermal decomposition threshold vs ortho and para isomers
Mass-spectrometry analysis under identical conditions
Electrosynthesis yield
Cross-study
93.8–94.0%
Product yield on substance; 54.5–60.2% current efficiency
Reported process benchmark for electrosynthesis route evaluation
Galvanostatic conditions; no isomer comparator under identical setup
Developmental toxicity
Data to verify
Zebrafish embryo assay
1–40 PPM exposure; 18–96 HPF assessment window
Environmental exposure screening context for textile chemical assessment
Full comparative data requires source review; zebrafish embryo model

Synthesis of Self-Doped Conductive Copolymers

Driven by its ~8x higher conductivity yield compared to sulfanilic acid, metanilic acid is a preferred monomer for producing water-soluble, self-doped polyanilines used in electrochemical biosensors and flexible electronics [1].

High-Temperature Azo Dyes and Pigments

Because metanilic acid resists pyrolytic degradation up to 800 °C, it is highly preferred over para-substituted isomers for synthesizing azo dyes destined for high-heat industrial processing or thermally demanding environments [2].

Standardized Reagents for Sulfa Drug Precursors

Utilizing the stable Form II/III polymorphs of metanilic acid ensures consistent dissolution rates and predictable reaction kinetics when synthesizing complex sulfonamide pharmaceuticals, avoiding the batch failures associated with polymorphic instability[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Self-doped conducting copolymers
Copolymer conductivity performance
Conductivity endpoint under target polymerization conditions
High-temperature polymer synthesis
SO₃ thermal stability profile
Decomposition threshold under process temperature conditions
Bis azo reactive dye synthesis
Meta-substitution regiochemistry
Symmetrical coupling specificity and fastness on target fiber
Sulfonamide pharmaceutical intermediate
Meta-substitution pharmacophore context
Isomer-specific intermediate identity and purity

Physical Description

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic.
Dry Powder
Colorless or white solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.01466426 Da

Monoisotopic Mass

173.01466426 Da

Heavy Atom Count

11

Density

1.69 (NTP, 1992) - Denser than water; will sink

Appearance

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic.

Melting Point

Decomposes without melting (NTP, 1992)

UNII

OT03NUM20P

Related CAS

105009-55-0
1126-34-7 (mono-hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

0.0000002 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

121-47-1

Wikipedia

Metanilic_acid

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Benzenesulfonic acid, 3-amino-: ACTIVE

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